An In-Depth Technical Guide to (4-Cyanophenyl)phosphonic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (4-Cyanophenyl)phosphonic Acid: Properties, Synthesis, and Applications
Introduction: A Bifunctional Building Block for Modern Chemistry
(4-Cyanophenyl)phosphonic acid is a bifunctional aromatic organic compound featuring a rigid phenyl ring substituted with a nitrile (-C≡N) group and a phosphonic acid [-P(O)(OH)₂] group at the para position. This unique structural arrangement imparts a combination of properties that make it a highly valuable and versatile building block in contemporary chemical research and development. The phosphonic acid moiety offers a robust anchor for binding to metal ions and metal oxide surfaces, while the cyano group provides a reactive handle for a wide array of organic transformations. This guide provides an in-depth exploration of the core chemical properties, field-proven synthetic protocols, and key applications of (4-Cyanophenyl)phosphonic acid, with a focus on its utility for researchers in materials science and drug discovery.
Section 1: Core Physicochemical and Spectroscopic Properties
The intrinsic properties of (4-Cyanophenyl)phosphonic acid are foundational to its function in more complex systems. A summary of its key physical and chemical identifiers is provided below.
Physicochemical Data
Quantitative data for (4-Cyanophenyl)phosphonic acid has been consolidated for ease of reference.
| Property | Value | Reference(s) |
| CAS Number | 16672-78-9 | [1][2][3] |
| Molecular Formula | C₇H₆NO₃P | [2][3] |
| Molecular Weight | 183.10 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 143-144 °C | [4] |
| Boiling Point | 439.6 ± 47.0 °C (Predicted) | [4] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa₁ | 1.41 ± 0.10 (Predicted) | [4] |
| InChI Key | VRNGJVDKKRAVFE-UHFFFAOYSA-N | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and quality control of (4-Cyanophenyl)phosphonic acid. The following data represents typical spectral characteristics.
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¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the aromatic protons of the para-substituted ring would be expected to appear as two distinct doublets in the range of 7.5-8.5 ppm.[5] The coupling between the phosphorus atom and the ortho-protons on the phenyl ring would result in a characteristic splitting pattern. The acidic protons of the phosphonic acid group typically appear as a broad singlet at a higher chemical shift (>10 ppm), the exact position of which is dependent on concentration and solvent.[6]
-
³¹P NMR Spectroscopy: As a technique highly specific to phosphorus-containing compounds, ³¹P NMR is an essential tool for characterization.[7] For (4-Cyanophenyl)phosphonic acid, a single resonance is expected. This signal is typically observed in the range of +10 to +25 ppm relative to the 85% H₃PO₄ standard, a region characteristic of aryl phosphonic acids.[8]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the cyano carbon. The carbon atom directly bonded to the phosphorus (C1) will exhibit a large one-bond coupling constant (¹JC-P). The other aromatic carbons will also show smaller C-P couplings. The cyano carbon signal typically appears around 118-120 ppm.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:
-
-C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
-
P=O (Phosphoryl) stretch: A strong, broad band typically found between 1150 and 1250 cm⁻¹.
-
P-O-H (Phosphonic Acid) stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹ associated with the hydrogen-bonded hydroxyl groups.
-
P-OH stretch: Bands in the 900-1050 cm⁻¹ region are also characteristic of the P-OH group.[9]
-
Section 2: Synthesis and Purification
The most common and reliable laboratory-scale synthesis of (4-Cyanophenyl)phosphonic acid involves the dealkylation of its diethyl ester precursor, diethyl (4-cyanophenyl)phosphonate.[] This precursor is typically synthesized via a Michaelis-Arbuzov reaction between 4-bromobenzonitrile and triethyl phosphite. The final deprotection step to yield the phosphonic acid is critical and can be achieved through two primary, field-proven methods: strong acid hydrolysis and the McKenna reaction.
Causality of Method Selection
-
Acid Hydrolysis: This is a classical and cost-effective method. It is robust and high-yielding but requires harsh conditions (refluxing in concentrated HCl), which may not be suitable for substrates containing acid-sensitive functional groups.
-
McKenna Reaction: This method utilizes bromotrimethylsilane (TMSBr) followed by alcoholysis (e.g., with methanol).[11] It proceeds under much milder, neutral conditions, making it the method of choice for complex molecules with sensitive functionalities that would be degraded by strong, hot acid. The reaction is typically faster and cleaner.
General Synthesis Workflow
The overall transformation from a common starting material is outlined below.
Caption: General synthetic route to (4-Cyanophenyl)phosphonic acid.
Detailed Experimental Protocol: Acid Hydrolysis
This protocol describes a self-validating system for the synthesis and purification of (4-Cyanophenyl)phosphonic acid.
Materials:
-
Diethyl (4-cyanophenyl)phosphonate (1.0 eq)
-
Concentrated Hydrochloric Acid (~37%, 12 M)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend diethyl (4-cyanophenyl)phosphonate (1.0 eq) in concentrated hydrochloric acid (10-15 mL per gram of ester).
-
Hydrolysis: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or ³¹P NMR by observing the disappearance of the starting ester signal and the appearance of the product signal. Reflux is typically maintained for 12-24 hours.[11]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form. If precipitation is slow, cooling the flask in an ice bath can facilitate crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual HCl and other water-soluble impurities.
-
Drying: Dry the purified white solid under vacuum at 50-60 °C to a constant weight.
-
Validation: Confirm the identity and purity of the final product by melting point determination and spectroscopic analysis (¹H NMR, ³¹P NMR, FT-IR) as described in Section 1.2. The sharp melting point and clean spectra will validate the success of the protocol.
Section 3: Chemical Reactivity and Core Applications
The dual functionality of (4-Cyanophenyl)phosphonic acid dictates its chemical reactivity and makes it a powerful component in materials science and medicinal chemistry.
The Phosphonic Acid Moiety: A Versatile Anchor
The phosphonic acid group is an excellent ligand for a wide range of metal ions and forms exceptionally stable bonds with metal oxide surfaces. This property is the cornerstone of its most prominent applications:
-
Self-Assembled Monolayers (SAMs): This molecule can form dense, well-ordered SAMs on various oxide surfaces like silicon oxide, indium tin oxide (ITO), and titanium dioxide (TiO₂).[12] These SAMs can be used to precisely tune the surface properties of materials, such as wettability and work function, which is critical in the fabrication of organic electronic devices and biosensors.[13][14]
-
Metal-Organic Frameworks (MOFs): The phosphonate group acts as a multidentate linker, bridging metal centers to create highly porous, crystalline materials known as MOFs.[13] (4-Cyanophenyl)phosphonic acid is particularly useful as it provides a rigid, well-defined linker length.
Application Focus: Linker for Functional MOFs
MOFs are at the forefront of materials chemistry, with applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is paramount as it defines the pore size, geometry, and chemical environment of the framework.
Caption: Conceptual diagram of MOF assembly using phosphonate linkers.
The cyano groups of the (4-Cyanophenyl)phosphonic acid linker can be oriented towards the pores of the MOF. This allows for post-synthetic modification, where the nitrile can be converted into other functional groups (e.g., amines, carboxylic acids) to fine-tune the properties of the framework for specific applications like targeted gas capture or heterogeneous catalysis.
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. (4-Cyanophenyl)phosphonic acid is a corrosive and hazardous substance that requires careful management.
GHS Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
Safe Handling Protocol
Adherence to the following protocol is mandatory to ensure personnel safety.
-
Engineering Controls: All handling of solid (4-Cyanophenyl)phosphonic acid and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
(4-Cyanophenyl)phosphonic acid is a pivotal molecule whose value is derived from the synergistic interplay of its two functional groups. Its ability to form robust linkages to surfaces and metal centers makes it indispensable in the rational design of advanced materials, from functional surface coatings to highly sophisticated Metal-Organic Frameworks. The synthetic accessibility of this compound, coupled with its rich chemical reactivity, ensures its continued importance for researchers and scientists pushing the boundaries of materials science and drug development.
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